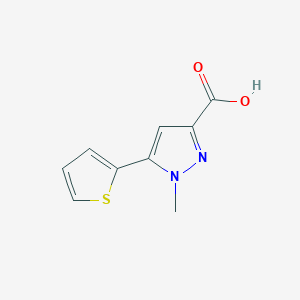

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

説明

特性

IUPAC Name |

1-methyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCWVEMABYSGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428778 | |

| Record name | 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-15-5 | |

| Record name | 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 869901-15-5) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 208.24 g/mol. This article reviews the biological activities associated with this compound, including its potential applications in pharmacology.

The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry. The presence of the thiophene moiety enhances its lipophilicity and may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H8N2O2S |

| Molecular Weight | 208.24 g/mol |

| CAS Number | 869901-15-5 |

| IUPAC Name | 1-methyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |

Biological Activities

This compound exhibits a range of biological activities, as summarized below:

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole structure often exhibit anti-inflammatory properties. A study demonstrated that derivatives of pyrazole showed significant inhibition of inflammation in various models, suggesting that this compound may also possess similar effects .

Antimicrobial Activity

The pyrazole scaffold has been linked to antimicrobial properties. Compounds derived from pyrazoles have shown effectiveness against a variety of bacterial strains, including E. coli and Staphylococcus aureus. The structural modifications in such compounds can enhance their activity against specific pathogens .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. The presence of the thiophene group may enhance the interaction with biological targets involved in cancer progression. Some pyrazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines, indicating that this compound could be investigated further for anticancer applications .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

- Anti-inflammatory Study : A derivative similar to this compound was tested for its anti-inflammatory effects using carrageenan-induced edema models, showing comparable results to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Testing : In vitro tests against various bacterial strains revealed that certain pyrazole compounds exhibited significant antimicrobial activity, suggesting that modifications to the structure can enhance efficacy .

- Anticancer Research : A recent study utilized molecular docking techniques to assess the binding affinity of pyrazole derivatives to cancer-related targets, revealing promising results for future drug development .

科学的研究の応用

Medicinal Chemistry

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has been studied for its potential therapeutic effects. Its structure allows it to act as a scaffold for the development of novel pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrazole ring enhance its potency as an anticancer agent, with IC50 values significantly lower than those of conventional chemotherapeutics .

Agrochemical Applications

The compound has shown promise in agricultural applications, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

A recent investigation evaluated the herbicidal efficacy of this compound against common weeds. Results indicated that it effectively inhibited the growth of target species at low concentrations, suggesting its potential as an eco-friendly herbicide .

Material Science

Due to its unique chemical structure, this compound is being explored for use in organic electronics and materials science.

Case Study: Organic Photovoltaics

The integration of pyrazole-based compounds into organic photovoltaic devices has been studied. The compound's ability to form stable thin films contributes to improved charge transport properties, enhancing device efficiency .

Comparative Analysis of Related Compounds

To better understand the significance of this compound, a comparison with similar compounds is useful:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | Anticancer | Higher cytotoxicity against specific cancer types |

| 5-(Thiophen-2-yl)-1H-pyrazole | Pesticide | Effective against a broader range of pests |

| 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole | Organic Electronics | Improved conductivity and stability in devices |

This table illustrates the diverse functionalities that different pyrazole derivatives can exhibit, highlighting the unique position of this compound.

化学反応の分析

Amidation Reactions

The carboxylic acid group undergoes amidation with primary or secondary amines to form pyrazole-amide derivatives. This reaction is catalyzed under acidic or coupling conditions:

Reagents/Conditions

-

Catalysts: TiCl₄, DMAP, or p-TsOH

-

Solvents: Pyridine, DMF, or ethanol

-

Temperature: 100–120°C (reflux)

Example Reaction

Reaction with 3-methyl-1-phenyl-pyrazol-5-amine yields N-(3-methyl-1-phenyl-pyrazol-5-yl)-thiophene-2-carboxamide derivatives (68–81% yield) .

| Amine Used | Catalyst | Yield (%) | Source |

|---|---|---|---|

| 3-methyl-1-phenyl-pyrazol-5-amine | TiCl₄ | 68 | |

| 5-methyl-1H-pyrazol-3-amine | DMAP | 81 | |

| Phenylhydrazine | p-TsOH | 70 |

Esterification

The acid reacts with alcohols to form ester derivatives, often via acid-catalyzed Fischer esterification:

Reagents/Conditions

-

Catalysts: H₂SO₄ or HCl

-

Solvents: Methanol, ethanol

-

Temperature: Reflux

Product Example

Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is synthesized with >90% purity under optimized flow chemistry conditions.

Hydrazide Formation

Reaction with hydrazine or its derivatives produces hydrazides, intermediates for further heterocyclic synthesis:

Reagents/Conditions

-

Hydrazine Source: Hydrazine hydrate

-

Solvent: Ethanol or DMF

-

Temperature: Reflux (1.5–2 hours)

Application

Hydrazides serve as precursors for pyrazolo-phthalazine hybrids, which exhibit α-glucosidase inhibition (IC₅₀ = 13.66 µM) .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding 1-methyl-5-(thiophen-2-yl)-1H-pyrazole:

Conditions

-

Catalysts: Cu or Pd complexes

-

Temperature: 150–200°C

This reaction is critical for generating simpler pyrazole scaffolds in drug discovery .

Ring Functionalization

The pyrazole and thiophene rings undergo electrophilic substitution:

Halogenation

Reagents: Br₂, Cl₂, or NBS

Position: Thiophene ring (C-4 or C-5) .

Cross-Coupling

Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the thiophene ring (66–81% yield) .

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 78 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 81 |

Salt Formation

Neutralization with bases produces carboxylate salts, enhancing solubility:

Reagents: NaOH, KOH, or NH₄OH

Applications: Ionic liquids or buffer-compatible formulations .

Bioconjugation

The carboxylic acid is conjugated to biomolecules (e.g., peptides) via EDC/NHS chemistry for pharmacological studies .

類似化合物との比較

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Electronic and Steric Effects

- Thiophene vs. In contrast, trifluoromethyl (-CF₃) and trifluoroethoxy (-OCH₂CF₃) groups increase lipophilicity and metabolic stability, making them favorable in CNS-targeting drugs .

- Phenyl vs. Propyl Substituents : The phenyl group in 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid improves rigidity and π-stacking capacity, whereas the propyl group in 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid introduces flexibility but reduces aromatic interactions .

Physicochemical Properties

| Property | Target Compound | 1-Me-5-CF₃ Analogue | 1-Me-3-Ph Analogue |

|---|---|---|---|

| Molecular Weight | 208.24 | 194.11 | 202.21 |

| LogP (Estimated) | ~1.5 | ~2.1 | ~2.3 |

| Aqueous Solubility | Moderate | Low | Low |

- The carboxylic acid group in all analogues confers moderate water solubility, but bulky substituents (e.g., CF₃, phenyl) reduce it significantly.

準備方法

General Synthetic Strategy

The synthesis of 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid typically involves constructing the pyrazole ring with appropriate substituents, followed by functional group transformations to introduce the carboxylic acid moiety. The key synthetic approach utilizes hydrazine derivatives reacting with suitable precursors such as acetylenic esters or trichloromethyl enones to form the pyrazole core regioselectively.

Preparation from Hydrazines and Acetylenic Esters

Hydrazine Reaction with Acetylenic Esters : A common method for synthesizing pyrazole derivatives involves the reaction of thiophen-2-yl-substituted hydrazines with acetylenic esters under reflux conditions in solvents like toluene or dichloromethane. This reaction forms the pyrazole ring with a methyl ester at the 3-position, which can subsequently be hydrolyzed to the carboxylic acid.

Example : The synthesis of methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate, a direct precursor to the acid, involves such a reaction scheme. The methyl ester can be converted to the corresponding carboxylic acid by standard ester hydrolysis techniques (acidic or basic hydrolysis).

Regioselective Synthesis Using Trichloromethyl Enones

A more recent and regioselective methodology involves the use of trichloromethyl enones as starting materials reacting with hydrazines to yield 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles.

-

- Initial nucleophilic attack by hydrazine on the trichloromethyl enone forms an intermediate that undergoes cyclization and dehydration to produce 3-trichloromethylpyrazoles.

- Subsequent methanolysis transforms the trichloromethyl group into a carboxyalkyl moiety, enabling the formation of pyrazole-3-carboxylic acid derivatives.

- The reaction conditions (nature of hydrazine, solvent, temperature) critically influence regioselectivity and yield.

-

- Mix 1 mmol of trichloromethyl enone with 1.2 mmol of hydrazine hydrochloride in the corresponding alcohol solvent.

- Stir at room temperature for 15 minutes, then reflux for 16 hours.

- Cool, remove solvent under vacuum, and purify by column chromatography.

Yields : Moderate to excellent yields (41–97%) have been reported for various pyrazole derivatives using this method, indicating its efficiency and versatility.

Synthesis via Pyrazole-3-carbohydrazide Intermediates

Another approach involves the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with electrophilic reagents such as ethyl 2-cyano-3,3-bis(methylthio)acrylate or 2-(methoxymethylene)malononitrile in anhydrous ethanol under reflux.

-

- The hydrazide reacts with the electrophile under reflux for several hours (1.5 to 4 h).

- The crude product is isolated and purified by recrystallization from dimethylformamide or other solvents.

- This method yields pyrazole derivatives with carboxylic acid functionalities or related groups at the 3-position.

Data Table Summarizing Preparation Methods

Research Findings and Notes

The regioselectivity of pyrazole formation is strongly influenced by the nature of the hydrazine (free hydrazine vs. arylhydrazine hydrochloride) and reaction conditions.

The use of trichloromethyl enones provides an efficient route to selectively synthesize 1-substituted-3-carboxyalkyl pyrazoles, including this compound analogs, with good to excellent yields and purity.

The hydrazide-based method allows for structural diversity by varying electrophilic reagents, enabling the synthesis of related pyrazole derivatives with potential biological activities.

Methyl esters such as methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate serve as important intermediates and can be converted to the corresponding carboxylic acids via hydrolysis.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves cyclocondensation of thiophene-containing hydrazines with β-keto esters, followed by methylation. For example, Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ as a catalyst) has been effective in introducing the thiophene moiety . Optimization strategies include:

- Temperature control : Reactions performed at 80–100°C in degassed DMF/water mixtures improve coupling efficiency.

- Catalyst loading : Reducing Pd catalyst to 2–5 mol% minimizes side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol enhances purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) using C18 columns and UV detection at 254 nm .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the pyrazole and thiophene substituents. Key signals include the methyl group at δ ~3.8 ppm and carboxylic proton at δ ~13 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ should match the theoretical mass (C₉H₈N₂O₂S: 220.04 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies. For example, anti-inflammatory activity in RAW264.7 macrophages should use consistent LPS stimulation conditions .

- Purity thresholds : Re-test compounds with HPLC-validated purity >98% to exclude impurities as confounding factors .

- Structural analogs : Compare with derivatives (e.g., 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester) to isolate the role of the carboxylic acid group .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

- Methodological Answer :

- Scaffold modifications : Introduce substituents at the pyrazole N1 (e.g., bulkier alkyl groups) or thiophene C5 (e.g., halogens) to assess steric/electronic effects. For example, 1-ethyl analogs show altered solubility and target binding .

- Pharmacophore modeling : Use software like Schrödinger Suite to map hydrogen-bonding (carboxylic acid) and hydrophobic (thiophene) interactions with target proteins (e.g., COX-2) .

- In silico docking : Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can crystallographic data improve the understanding of this compound’s intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software reveals:

- Hydrogen-bonding networks : Carboxylic acid dimers in the crystal lattice, influencing solubility and stability .

- Packing motifs : Thiophene π-stacking interactions, which correlate with solid-state luminescence properties .

- Validation : Compare experimental C–C bond lengths (<1.48 Å) and angles with DFT-optimized structures to confirm computational models .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for scaling up synthesis without compromising yield?

- Answer :

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .

- Catalyst recovery : Immobilize Pd on mesoporous silica to reduce costs and metal contamination .

- Process monitoring : Use in-line FTIR to track reaction progress and optimize quenching times .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Answer :

- Salt formation : Prepare sodium or potassium salts of the carboxylic acid to enhance water solubility .

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to maintain bioactivity without cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。